(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Ethoxyphenyl Group: This involves the ethylation of phenol derivatives using ethyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzodioxole and ethoxyphenyl intermediates through a condensation reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with unique conductive properties.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-enamide
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-enamide
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-7-3-13(4-8-15)5-10-18(20)19-14-6-9-16-17(11-14)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHALOFZPAQTCO-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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